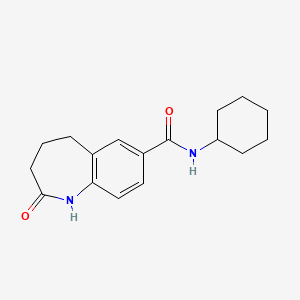
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide, also known as DPPZ, is a chemical compound that has been studied for its potential use in scientific research. DPPZ belongs to a class of compounds called piperazine-1-carboxamides, which have been shown to have a variety of biological activities.
Mechanism of Action
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is believed to work by binding to DNA through intercalation, which can cause changes in DNA structure and function. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to inhibit the activity of certain proteins, which can lead to a variety of biological effects.
Biochemical and Physiological Effects:
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage and apoptosis in cancer cells, the inhibition of bacterial growth, and the modulation of protein-protein interactions. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide in lab experiments is its versatility, as it can be used for a variety of applications. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research on N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide, including the development of new synthetic methods for the compound, the identification of new biological targets, and the optimization of its properties for specific applications. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide may also be studied for its potential use in combination with other compounds, or in the development of new drug delivery systems.
Synthesis Methods
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1,5-dimethylpyrazole with 4-chloro-2-pyridinecarboxylic acid, followed by reaction with piperazine. Other methods include the reaction of 4-pyridin-2-ylpiperazine with 1,5-dimethylpyrazole-3-carboxylic acid, or the reaction of 4-pyridin-2-ylpiperazine with 1,5-dimethylpyrazole-3-carboxamide.
Scientific Research Applications
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a DNA intercalator, a fluorescent probe, and an inhibitor of protein-protein interactions. N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to have antimicrobial properties, and has been studied for its potential use in the treatment of bacterial infections.
properties
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-12-11-13(18-19(12)2)17-15(22)21-9-7-20(8-10-21)14-5-3-4-6-16-14/h3-6,11H,7-10H2,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHMWRDLRXMPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethylpyrazol-3-yl)-4-pyridin-2-ylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)




![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)

![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)




